molecular formula C24H20FN3O3S3 B381388 ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 315711-35-4

ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B381388
CAS No.: 315711-35-4
M. Wt: 513.6g/mol
InChI Key: HYJXTVXGZDZQNK-UHFFFAOYSA-N
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Description

ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a fluorophenyl group, and a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiophene ring, the introduction of the fluorophenyl group, and the construction of the tricyclic structure. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Construction of the Tricyclic Structure: This complex step likely involves multiple reactions, including cyclization and functional group transformations.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moieties.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings may undergo various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be studied for its unique structural features and reactivity. It may serve as a model compound for understanding the behavior of similar structures.

Biology

Biologically, the compound might be investigated for its potential as a drug candidate. Its complex structure suggests it could interact with various biological targets, making it a candidate for pharmacological studies.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function.

    Disruption of Cellular Processes: Interfering with cell signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)thiophene-3-carboxylate
  • Ethyl 4-(4-bromophenyl)-2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)thiophene-3-carboxylate

Uniqueness

The uniqueness of ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate lies in its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties.

Biological Activity

Ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Cyclopenta[4,5]thieno[2,3-d]pyrimidine core : This heterocyclic moiety is associated with various biological activities.
  • Thiophene and fluorophenyl substituents : These groups can influence the compound's pharmacokinetics and interaction with biological targets.

Structural Formula

C20H22FN3O2S2\text{C}_{20}\text{H}_{22}\text{F}\text{N}_3\text{O}_2\text{S}_2

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in the synthesis of nucleotides necessary for DNA replication. Inhibition leads to reduced tumor cell proliferation.
  • Targeting Folate Receptors : The compound may selectively target folate receptors overexpressed in certain tumors, enhancing its efficacy while minimizing effects on normal tissues .

Antimicrobial Activity

Preliminary studies suggest that similar thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. They may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies and Experimental Data

  • Anticancer Efficacy : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines (e.g., KB human tumor cells) with IC50 values in the nanomolar range .
    CompoundCell LineIC50 (nM)
    Compound 1KB1.7
    Compound 2A5495.0
    Compound 3HeLa10.0
  • Mechanistic Studies : Docking studies reveal strong binding affinity to DHFR and folate transporters, indicating potential as selective anticancer agents .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good absorption and distribution characteristics, with a favorable half-life that supports once-daily dosing in therapeutic settings .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S3/c1-2-31-24(30)20-16(13-6-8-14(25)9-7-13)10-32-23(20)28-18(29)11-33-21-19-15-4-3-5-17(15)34-22(19)27-12-26-21/h6-10,12H,2-5,11H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJXTVXGZDZQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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